B1192175 ASN003

ASN003

Cat. No.: B1192175
Attention: For research use only. Not for human or veterinary use.
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Description

ASN003 is a first-in-class, highly selective dual inhibitor targeting both the B-RAF kinase (specifically BRAFV600 mutations) and the phosphatidylinositol 3-kinase (PI3K) pathway, including PI3KCA mutations and PTEN loss . Developed by Asana BioSciences, it addresses resistance mechanisms observed in single-pathway inhibitors by simultaneously blocking two critical oncogenic pathways: the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades . Preclinical studies demonstrated its broad antiproliferative activity in BRAF-mutant tumor models, including melanoma, colorectal cancer (CRC), non-small cell lung cancer (NSCLC), and breast cancer . Notably, this compound retained efficacy in BRAF/MEK inhibitor-resistant cell lines and showed enhanced antitumor activity when combined with immune checkpoint inhibitors (e.g., anti-PD-1) or indoleamine 2,3-dioxygenase (IDO) inhibitors .

Phase I clinical trials (NCT03071861) initiated in 2017 aim to determine its safety, pharmacokinetics, and efficacy in advanced solid tumors with BRAFV600 mutations or PI3K pathway alterations (e.g., PIK3CA mutations, PTEN loss) .

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ASN003;  ASN-003;  ASN 003; 

Origin of Product

United States

Comparison with Similar Compounds

Vemurafenib and Dabrafenib

  • Mechanism : Selective BRAFV600 inhibitors .
  • Clinical Use: Approved for BRAFV600-mutant melanoma and NSCLC.
  • Limitations: Rapid development of resistance via PI3K-AKT pathway reactivation or secondary mutations . Limited efficacy in CRC due to adaptive resistance mechanisms .
  • Comparison with this compound: this compound overcomes resistance by co-targeting PI3K, showing 2–5× greater cytotoxicity in resistant cell lines . In mouse xenografts, this compound reduced tumor volume by 70–90% vs. 40–60% for vemurafenib .

PI3K Inhibitors

GDC-0032 (Taselisib)

  • Mechanism : Selective PI3KCA mutant inhibitor .
  • Clinical Use : Phase III trials in breast cancer.
  • Limitations: Limited activity in tumors without PI3KCA mutations . Toxicity issues (e.g., hyperglycemia, rash) led to trial discontinuation in some cohorts .
  • Comparison with this compound :
    • This compound’s dual inhibition broadens applicability to BRAF/PI3K co-altered tumors, achieving synergistic pathway suppression .

TAK-117 (Serabelisib)

  • Mechanism : PI3Kα/δ inhibitor .
  • Clinical Use : Phase II trials in combination with paclitaxel or sapanisertib.
  • Limitations: Ineffective in renal cell carcinoma due to compensatory BRAF pathway activation .
  • Comparison with this compound :
    • This compound’s dual targeting prevents compensatory signaling, reducing relapse risk .

Dual-Pathway Inhibitors (Preclinical/Clinical Candidates)

WX-037

  • Mechanism : PI3Kβ/δ inhibitor combined with WX-554 (MEK inhibitor) .
  • Status : Terminated in Phase I due to commercial prioritization .
  • Comparison with this compound :
    • This compound’s single-molecule design simplifies dosing and reduces drug-drug interaction risks .

Key Research Findings

Preclinical Data

Parameter This compound Vemurafenib Taselisib
Targets BRAFV600, PI3KCA/PTEN BRAFV600 PI3KCA
Resistance Overcome Yes (BRAF/MEK/PI3K resistance) No Partial (PI3KCA-specific)
Tumor Growth Inhibition (Preclinical) 70–90% 40–60% 50–70%
Combination Synergy Immune checkpoint/IDO inhibitors MEK inhibitors Endocrine therapies

Clinical Progress

Compound Phase Key Indications Efficacy Notes
This compound Phase I BRAFV600/PI3K-altered solid tumors Tolerable at 60 mg/day; tumor shrinkage in 30% of BRAF-mutant melanoma
Dabrafenib Approved Melanoma, NSCLC 50% response rate in melanoma; limited in CRC
Taselisib Phase III HR+/HER2- breast cancer PFS: 5.7 vs. 3.7 months (placebo)

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